

Application Notes and Protocols for the HPLC Analysis of Isonicotinic Acid

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Compound of Interest

Compound Name: *Isonicotinic Acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a significant organic compound utilized in the synthesis of various pharmaceutical products, most notably as a key intermediate and a metabolite of the anti-tuberculosis drug isoniazid.^{[1][2]} Its accurate quantification and purity assessment are critical for ensuring the quality, safety, and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique widely employed for the analysis of **isonicotinic acid** in bulk materials, pharmaceutical formulations, and biological matrices.^{[3][4]}

This document provides detailed application notes and standardized protocols for the analysis of **isonicotinic acid** using HPLC, intended for researchers, scientists, and professionals in the field of drug development.

HPLC Methodologies for Isonicotinic Acid Analysis

Several HPLC methods have been developed for the determination of **isonicotinic acid**, often in the presence of its related substances. The choice of method depends on the sample matrix and the specific analytical requirements. Below is a summary of various reported HPLC conditions.

Table 1: HPLC Method Parameters for Isonicotinic Acid Analysis

Parameter	Method 1	Method 2	Method 3	Method 4	Method 5
Column	Primesep 100 (4.6 x 150 mm, 5 µm)[5]	Primesep 100 (4.6 x 150 mm, 5 µm)[6]	Nucleosil 100-10 C18 (4.6 x 250 mm)[7]	Amine Column[3]	SHIM-PACK VP-ODS C18[8]
Mobile Phase	Acetonitrile (10%) and 0.05% Sulfuric Acid in Water[5]	Acetonitrile (30%) and 0.1% Phosphoric Acid in Water[6]	Acetonitrile / 10 ⁻² M Oxalic Acid (80:20) [7]	Methanol / Water with Formic Acid (pH 2-3) (82:18)[3]	Methanol / Water with 0.2% Docusate Sodium (40:60)[8]
Flow Rate	1.0 mL/min[5] [6]	1.5 mL/min[7]	Not Specified	0.8 mL/min[8]	
Detection (UV)	200 nm[5]	275 nm[6]	230 nm[7]	270 nm[3]	261 nm[8]
Injection Volume	1 µL[5]	Not Specified	Not Specified	Not Specified	5 µL[8]
Sample Diluent	Acetonitrile / Water (50:50) [5]	Not Specified	Not Specified	Dilute Hydrochloric Acid[3]	Not Specified

Method Validation Summary

Method validation is crucial to ensure that an analytical method is suitable for its intended purpose. Key validation parameters for the HPLC analysis of **isonicotinic acid** are summarized below.

Table 2: Method Validation Data for Isonicotinic Acid Analysis

Parameter	Method A (Isoniazid and related substances)	Method B (Isoniazid and Isonicotinic acid)
Linearity Range	0.25 - 3.00 µg/mL[9]	2 - 24 µg/mL[8]
Correlation Coefficient (r)	Not Specified	0.9994[8]
Limit of Detection (LOD)	0.083 µg/mL[9]	Not Specified
Limit of Quantification (LOQ)	Not Specified	Not Specified
Accuracy (% Recovery)	Not Specified	98.96% (RSD = 1.15%)[8]
Precision (%RSD)	Not Specified	Not Specified

Experimental Protocol: Isocratic HPLC Analysis of Isonicotinic Acid

This protocol describes a general procedure for the determination of **isonicotinic acid** using a reversed-phase HPLC method.

1. Materials and Reagents

- **Isonicotinic acid** reference standard
- Acetonitrile (HPLC grade)
- Phosphoric acid (analytical grade)
- Water (HPLC grade)
- Sample containing **isonicotinic acid**

2. Equipment

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
- Analytical balance

- Volumetric flasks
- Pipettes
- Syringe filters (0.45 µm)

3. Preparation of Solutions

- Mobile Phase: Prepare a solution of 30% acetonitrile and 70% water containing 0.1% phosphoric acid. Degas the mobile phase before use.
- Standard Solution (100 µg/mL): Accurately weigh about 10 mg of **isonicotinic acid** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Sample Solution: Accurately weigh a portion of the sample equivalent to about 10 mg of **isonicotinic acid** into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

- Column: C18 (4.6 x 150 mm, 5 µm)
- Mobile Phase: 30% Acetonitrile in 0.1% Phosphoric Acid
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detector Wavelength: 275 nm
- Column Temperature: Ambient

5. Analysis Procedure

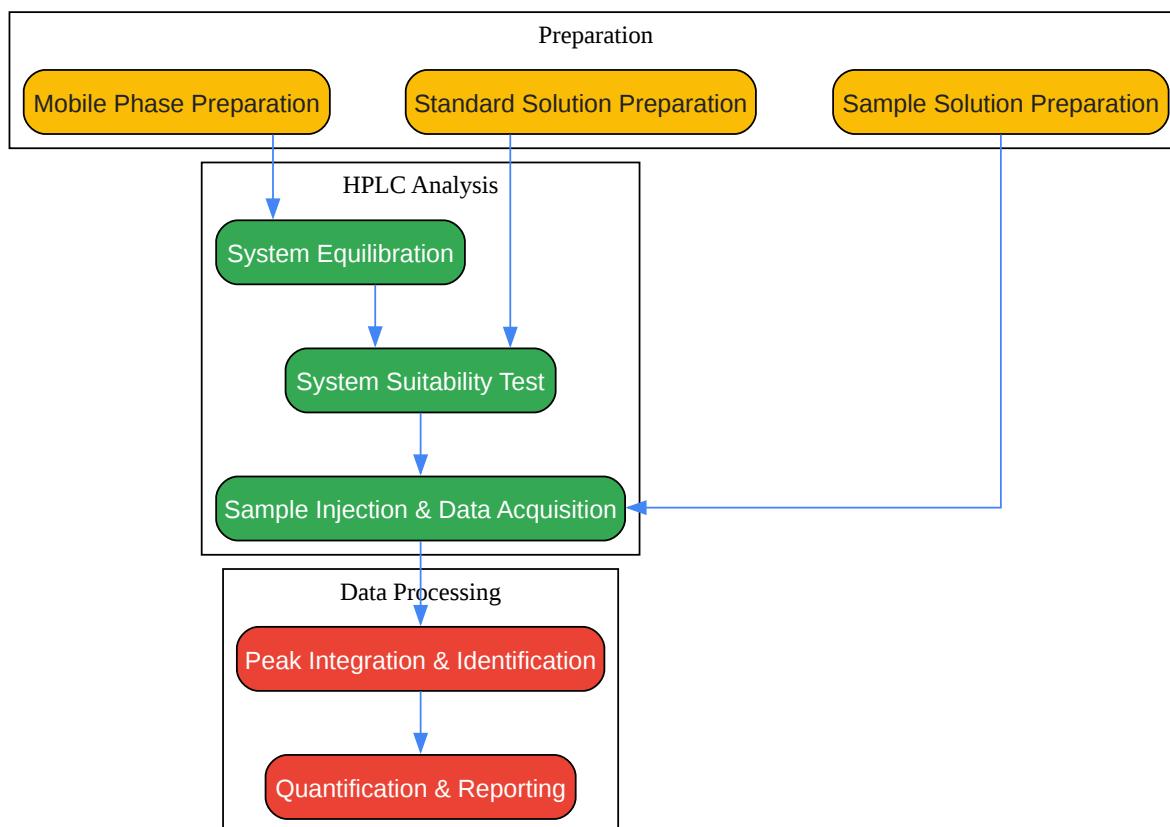
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no interfering peaks are present.

- Perform replicate injections of the standard solution to check for system suitability (e.g., %RSD of peak areas < 2%).
- Inject the sample solution.
- After the analysis, process the chromatograms to determine the peak area of **isonicotinic acid**.

6. Calculation The concentration of **isonicotinic acid** in the sample can be calculated using the following formula:

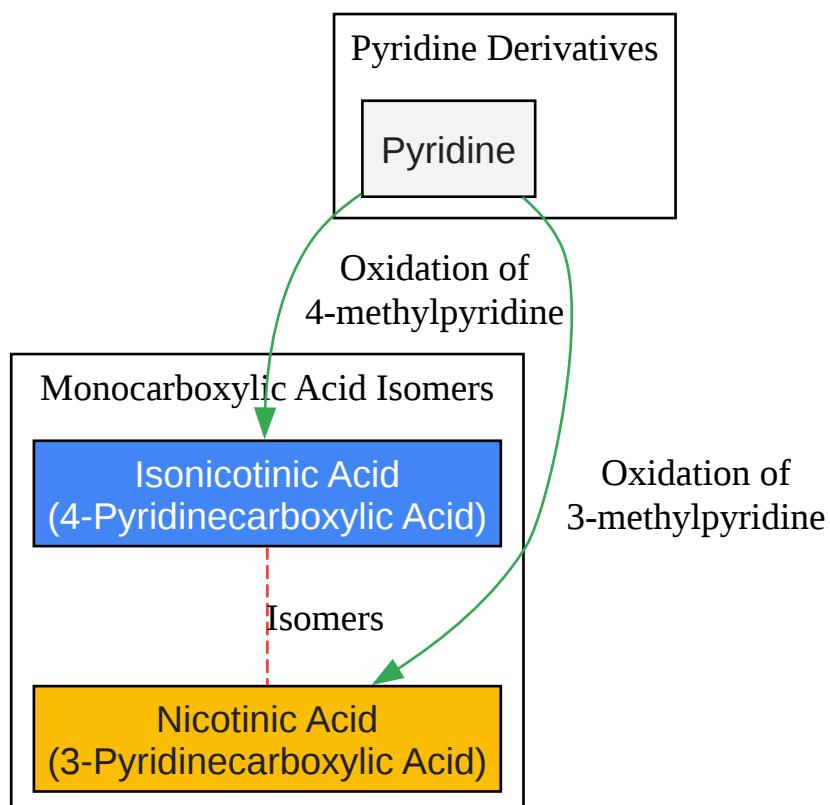
Concentration ($\mu\text{g/mL}$) = (Area of Sample / Area of Standard) * Concentration of Standard ($\mu\text{g/mL}$)

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **isonicotinic acid**.



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Caption: Relationship of **isonicotinic acid** to pyridine and its isomer.

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